

crystal structure analysis of 2-Bromo-3-methoxybenzonitrile

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Compound of Interest

Compound Name: **2-Bromo-3-methoxybenzonitrile**

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An In-depth Technical Guide to the Crystal Structure Analysis of **2-Bromo-3-methoxybenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzonitriles are foundational scaffolds in medicinal chemistry and materials science. Their utility is profoundly influenced by their three-dimensional structure and intermolecular interactions within the solid state. This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of **2-Bromo-3-methoxybenzonitrile**, a representative molecule of this class. While a definitive published structure for this specific isomer is not readily available, this document serves as a predictive and instructional manual, detailing the necessary steps from crystal growth to advanced structural analysis. We will explore the causality behind experimental choices, from solvent selection in crystallization to the interpretation of intermolecular forces via Hirshfeld surface analysis. This guide is designed to equip researchers with the expertise to not only determine the crystal structure of **2-Bromo-3-methoxybenzonitrile** but also to apply these principles to other novel small molecules.

Introduction: The Significance of Structural Analysis for Benzonitrile Derivatives

Benzonitrile derivatives are ubiquitous in pharmaceutical research, acting as key intermediates and pharmacophores in a wide array of therapeutic agents. The nitrile group can participate in hydrogen bonding, while the substituted aromatic ring allows for a variety of other non-covalent interactions, including π -stacking and halogen bonding. The specific arrangement of these functional groups, as in **2-Bromo-3-methoxybenzonitrile**, dictates the molecule's conformation and how it packs in a crystal lattice. This, in turn, influences critical physicochemical properties such as solubility, melting point, and bioavailability.

A precise understanding of the three-dimensional atomic arrangement, obtained through single-crystal X-ray diffraction, is therefore indispensable.^{[1][2][3]} It provides unambiguous proof of molecular structure and offers deep insights into the intermolecular interactions that govern the supramolecular architecture of the solid form.^[2]

Experimental Workflow: From Powder to High-Quality Crystal

The journey to a crystal structure begins with the synthesis and subsequent crystallization of the target compound. The quality of the resulting crystal is the single most important determinant for a successful diffraction experiment.

Synthesis of **2-Bromo-3-methoxybenzonitrile**

While various synthetic routes exist for substituted benzonitriles, a common approach involves the Sandmeyer reaction or nucleophilic aromatic substitution, starting from a corresponding aniline or a suitably activated aromatic ring. For the purpose of this guide, we will assume the synthesis of **2-Bromo-3-methoxybenzonitrile** has been achieved and the compound has been purified to >98% purity, as confirmed by NMR and mass spectrometry.

Protocol for Single Crystal Growth

The selection of an appropriate crystallization technique and solvent system is often an empirical process, guided by the physicochemical properties of the compound. For a small organic molecule like **2-Bromo-3-methoxybenzonitrile**, slow evaporation is a robust and effective method.^{[4][5]}

Rationale for Solvent Selection:

The ideal solvent should exhibit moderate solubility for the compound, allowing for a slow, controlled precipitation as the solvent evaporates. Given the structure of **2-Bromo-3-methoxybenzonitrile** (a polar nitrile and methoxy group, with a less polar brominated benzene ring), a range of solvents from moderately polar to non-polar should be screened.

Step-by-Step Protocol:

- Solvent Screening: In separate small vials, test the solubility of ~5 mg of **2-Bromo-3-methoxybenzonitrile** in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and hexane).
- Preparation of Saturated Solution: Based on the screening, select a solvent in which the compound is sparingly soluble at room temperature. Prepare a saturated or near-saturated solution by dissolving the compound in the chosen solvent, with gentle warming if necessary to achieve full dissolution.
- Filtration: Filter the solution through a syringe filter (0.22 μm) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
- Slow Evaporation: Cover the vial with a cap that has been pierced with a fine needle. This restricts the rate of evaporation, promoting the growth of a few large, well-ordered crystals rather than many small ones.
- Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
- Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and coat them in a cryoprotectant oil (e.g., Paratone-N) before mounting on the diffractometer.

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dot graph TD
  A[Start: Purified 2-Bromo-3-methoxybenzonitrile Powder] --> B{Solvent Screening}
  B --> C[Prepare Saturated Solution]
  C --> D[Filter Solution]
  D --> E[Slow Evaporation]
  E --> F[Crystal Formation]
  F --> G[Harvest and Mount Crystal]
  G --> H[End: Crystal Ready for Diffraction]
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} caption: "Workflow for Single Crystal Growth of **2-Bromo-3-methoxybenzonitrile**."

Single-Crystal X-ray Diffraction Analysis

X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.^{[3][6]} The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected on a detector. Modern diffractometers automate this process, determining the unit cell dimensions and collecting a complete dataset.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) are then processed to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the observed and calculated diffraction patterns. The quality of the final structure is assessed by a low R-factor (residual factor).

Predicted Molecular and Crystal Structure

In the absence of experimental data for **2-Bromo-3-methoxybenzonitrile**, we can make informed predictions based on the known structures of related compounds, such as 3-bromo-2-hydroxybenzonitrile.^{[7][8]}

Molecular Geometry

The molecule is expected to be largely planar due to the sp^2 hybridization of the benzene ring atoms. The key geometrical parameters to be determined would be the bond lengths and angles, particularly around the bromine, methoxy, and nitrile substituents.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dictated by a network of non-covalent interactions. Based on the functional groups present, we can anticipate the following key interactions:

- C–H…N Hydrogen Bonds: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor, likely interacting with aromatic C–H donors from neighboring molecules.
- C–H…O Hydrogen Bonds: The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.
- Halogen Bonding: The bromine atom, with its electropositive σ -hole, could participate in halogen bonds with the nitrile nitrogen or methoxy oxygen of adjacent molecules.
- π – π Stacking: The aromatic rings are likely to engage in offset face-to-face π -stacking interactions, contributing to the overall stability of the crystal lattice.^[7]

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dot graph G { layout=neato; node [shape=box, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica"];
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} caption: "Predicted intermolecular interactions for 2-Bromo-3-methoxybenzonitrile."
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Advanced Structural Analysis: Hirshfeld Surfaces

To visualize and quantify these predicted intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.^{[9][10][11]} The Hirshfeld surface is a unique way of partitioning the crystal space, defining the boundary of a molecule where its electron density contribution to the total crystal electron density is equal to the contribution from all other molecules.^[12]

By mapping properties like d_i (distance from the surface to the nearest nucleus inside) and d_e (distance to the nearest nucleus outside) onto the surface, we can visualize close intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions. For instance, sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like hydrogen bonds, while more diffuse distributions indicate weaker van der Waals forces.^[13] This analysis allows for a comprehensive and unbiased identification of all close contacts in the crystal structure.^[11]

Tabulated Crystallographic Data (Template)

Upon successful structure determination, the following table should be used to summarize the key crystallographic data.

Parameter	Value (To be determined)
Chemical formula	C ₈ H ₆ BrNO
Formula weight	212.05 g/mol
Crystal system	(e.g., Monoclinic)
Space group	(e.g., P2 ₁ /c)
a (Å)	
b (Å)	
c (Å)	
α (°)	
β (°)	
γ (°)	
Volume (Å ³)	
Z	
Calculated density (g/cm ³)	
Absorption coefficient (mm ⁻¹)	
F(000)	
Crystal size (mm ³)	
Radiation	(e.g., Mo Kα, λ=0.71073 Å)
Temperature (K)	100(2)
Reflections collected	
Independent reflections	
R_int	
Final R indices [I > 2σ(I)]	
R indices (all data)	

Goodness-of-fit on F²

Conclusion

The crystal structure analysis of **2-Bromo-3-methoxybenzonitrile** provides a case study in the elucidation of molecular architecture. By following a systematic approach from crystal growth to advanced computational analysis, researchers can gain a deep and nuanced understanding of the structural features that govern the properties of this important class of molecules. The insights derived from such studies are critical for the rational design of new pharmaceutical agents and advanced materials, where the control of solid-state structure is paramount.

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